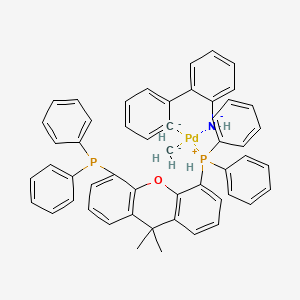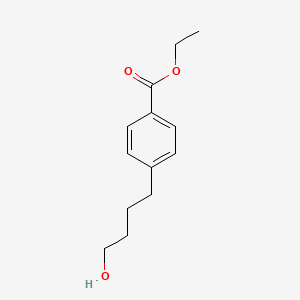![molecular formula C21H14O6 B11928060 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid: is an aromatic compound with three carboxylic acid groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The methyl groups are oxidized to carboxylic acid groups using a strong oxidizing agent such as nitric acid (HNO3) in the presence of water.
Purification: The reaction mixture is cooled to room temperature, and the product is isolated by filtration and washing with a weakly basic solution (e.g., sodium hydroxide) to remove impurities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to carbon dioxide under specific conditions.
Condensation Reactions: The carboxylic acid groups can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid (HNO3), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Condensation Reagents: Thionyl chloride (SOCl2), dicyclohexylcarbodiimide (DCC).
Major Products Formed
Reduction: Formation of alcohols.
Oxidation: Formation of carbon dioxide.
Condensation: Formation of amides and esters.
Aplicaciones Científicas De Investigación
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Materials Science: Used as a building block for metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes.
Chemistry: Employed in the synthesis of dendrimers and other complex organic molecules.
Biology and Medicine: Potential use in drug delivery systems and as a ligand in biochemical assays.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid involves its ability to form stable coordination complexes with metal ions. This property is exploited in the formation of metal-organic frameworks (MOFs), where the compound acts as a tritopic bridging ligand . The molecular targets and pathways involved include the coordination sites on metal ions and the formation of extended network structures.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar structure with three carboxylic acid groups attached to a benzene ring.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine atoms instead of carboxylic acid groups.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Contains two carboxylic acid groups on a benzene ring.
Uniqueness
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and its ability to form stable coordination complexes. This makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials.
Propiedades
Fórmula molecular |
C21H14O6 |
|---|---|
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C21H14O6/c22-19(23)15-7-5-13(6-8-15)12-1-3-14(4-2-12)16-9-17(20(24)25)11-18(10-16)21(26)27/h1-11H,(H,22,23)(H,24,25)(H,26,27) |
Clave InChI |
AKCOXFGRLZSRRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


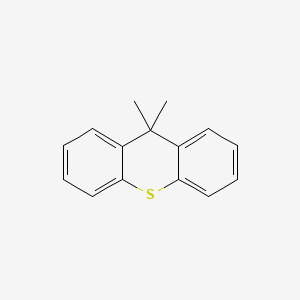

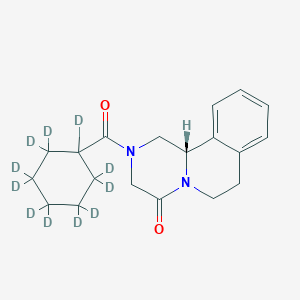
![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
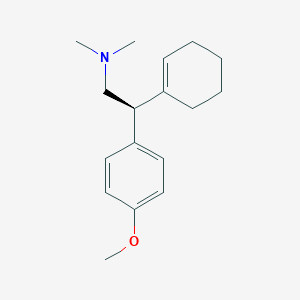




![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)

